molecular formula C10H12N4O2 B14604837 Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- CAS No. 58695-93-5

Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-

Cat. No.: B14604837
CAS No.: 58695-93-5
M. Wt: 220.23 g/mol
InChI Key: SVDNHFXFYHLBOV-UHFFFAOYSA-N
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Description

Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- is a heterocyclic compound that belongs to the class of pyrimidopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- typically involves the cyclization of 5-acetyl-4-aminopyrimidines. Two main synthetic routes have been proposed:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.

Scientific Research Applications

Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, and protein kinases . These interactions can lead to various biological effects, including the modulation of cell proliferation, inflammation, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

CAS No.

58695-93-5

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

1,3,4,6-tetramethylpyrimido[4,5-c]pyridazine-5,7-dione

InChI

InChI=1S/C10H12N4O2/c1-5-6(2)12-14(4)8-7(5)9(15)13(3)10(16)11-8/h1-4H3

InChI Key

SVDNHFXFYHLBOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=O)N(C2=O)C)N(N=C1C)C

Origin of Product

United States

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